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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and

methodologies of Short Tandem Repeat (STR) analysis utilizing Promega's PowerPlex®

systems. It is designed to serve as a technical resource for professionals in research, life

sciences, and drug development who require a thorough understanding of this powerful

technology for human identification and genetic analysis.

Core Principles of STR Analysis
Short Tandem Repeat (STR) analysis is a foundational technique in modern molecular biology

for human identification.[1] This method focuses on specific, highly variable regions within the

human genome known as microsatellites. These regions consist of short, repetitive DNA

sequences, typically 2 to 7 base pairs in length.[1] The number of times these sequences

repeat varies significantly among individuals, making these STR loci powerful markers for

creating a unique genetic profile.[1][2]

The PowerPlex® systems, developed by Promega, are a suite of multiplex kits designed for

the simultaneous amplification of multiple STR loci.[3][4] These systems employ the

Polymerase Chain Reaction (PCR) to generate millions of copies of the targeted STR regions

from a small amount of DNA. Each PowerPlex® kit includes a set of fluorescently labeled

primers that flank the STR loci of interest. The use of different fluorescent dyes for different loci

allows for the analysis of numerous markers in a single reaction, significantly increasing the

discriminatory power of the test.[5][6]
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Following amplification, the fluorescently labeled DNA fragments are separated by size using

capillary electrophoresis.[2] An internal lane standard is included in each sample to ensure

accurate sizing of the fragments. The separated fragments are detected by a laser, and the

resulting data is processed by specialized software to generate an electropherogram. This

electropherogram displays a series of peaks, with the position of each peak corresponding to

the size of the DNA fragment and the color indicating the specific STR locus. An allelic ladder, a

mixture of all common alleles for each locus, is run alongside the samples to accurately assign

an allele call (the number of repeats) to each peak in the sample's profile.[7]

Data Presentation: Performance Characteristics of
PowerPlex® Systems
The performance of PowerPlex® systems is rigorously validated to ensure accuracy and

reliability. Key performance metrics include sensitivity, stutter percentage, and mixture

resolution.

Sensitivity
The sensitivity of a PowerPlex® system determines the minimum amount of DNA required to

generate a complete and accurate STR profile. Validation studies have consistently

demonstrated the high sensitivity of these systems, enabling the analysis of even minute

quantities of starting material.

PowerPlex® System
Minimum DNA Input for
Full Profile

Reference

PowerPlex® 16 0.125 ng [3]

PowerPlex® 16 HS 62.5 pg [8]

PowerPlex® Fusion 100 pg [9][10]

PowerPlex® Fusion 6C 125 pg [11]

PowerPlex® 35GY 125 pg

Stutter Analysis
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Stutter peaks are common artifacts in STR analysis, appearing as smaller peaks one repeat

unit smaller (n-4) or larger (n+4) than the true allele. The percentage of stutter is a critical

quality metric, and PowerPlex® systems are designed to minimize these artifacts. The table

below, compiled from various validation studies, summarizes typical stutter percentages for a

selection of loci across different PowerPlex® systems.

Locus
PowerPlex® 16 HS
(Average Stutter %)

PowerPlex® Fusion
(Stutter Filter
Setting)

PowerPlex® Fusion
6C (Average Stutter
%)

D3S1358 < 9% 11.0% ~8-10%

vWA < 9% 11.0% ~9-11%

FGA < 9% 12.1% ~10-12%

D8S1179 < 9% 10.9% ~8-10%

D21S11 < 9% 12.0% ~10-12%

D18S51 < 9% 13.0% ~11-13%

D5S818 < 9% 10.0% ~8-10%

D13S317 < 9% 10.0% ~8-10%

D7S820 < 9% 10.0% ~8-10%

D16S539 < 9% 11.0% ~9-11%

CSF1PO < 9% 10.0% ~8-10%

TPOX < 9% 9.0% ~7-9%

TH01 < 9% 8.0% ~6-8%

Amelogenin N/A N/A N/A

Penta D < 9% 5.0% ~3-5%

Penta E < 9% 5.0% ~3-5%

Note: Stutter percentages can vary slightly between laboratories and instrument platforms. The

values presented are indicative of typical performance.
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Mixture Analysis
PowerPlex® systems demonstrate robust performance in the analysis of DNA mixtures, which

contain DNA from more than one individual. Validation studies have shown that minor

contributors to a mixture can be reliably detected even at challenging ratios. For instance, with

the PowerPlex® 16 HS system, over 90% of minor alleles were detected at a 1:9 ratio.[8]

Similarly, the PowerPlex® 35GY System detected over 90% of minor contributor alleles at a 1:4

mixture ratio.

Experimental Protocols
A generalized workflow for STR analysis using Promega PowerPlex® systems is outlined

below. It is essential to refer to the specific technical manual for the PowerPlex® kit being used

for detailed instructions and reagent concentrations.

DNA Extraction
The initial step involves the isolation of genomic DNA from the biological sample. Various

methods can be employed, including manual techniques like phenol-chloroform extraction or

commercially available kits that utilize spin columns or magnetic beads. The choice of method

depends on the sample type and laboratory preference. A typical protocol using a spin-column-

based kit is as follows:

Sample Lysis: The biological sample is incubated with a lysis buffer containing a protease

(e.g., Proteinase K) to break open the cells and release the DNA.

DNA Binding: The lysate is transferred to a spin column containing a silica membrane. In the

presence of a high concentration of chaotropic salts, the DNA selectively binds to the

membrane.

Washing: The membrane is washed with ethanol-based buffers to remove proteins and other

cellular debris.

Elution: The purified DNA is eluted from the membrane using a low-salt buffer or nuclease-

free water.

DNA Quantification
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Accurate quantification of the extracted DNA is crucial for optimal STR amplification. The

recommended input amount of DNA for most PowerPlex® systems is between 0.5 and 1.0 ng.

Real-time PCR-based quantification methods are highly recommended as they specifically

quantify human DNA and can also provide an indication of DNA degradation.

PCR Amplification
The core of the STR analysis is the multiplex PCR amplification of the target loci.

Reaction Setup: A PCR master mix is prepared containing the PowerPlex® 5X Master Mix,

PowerPlex® 5X Primer Pair Mix, and amplification-grade water.

Template Addition: The quantified DNA sample (typically 0.5 - 1.0 ng) is added to the master

mix in a PCR tube or well of a 96-well plate. Positive and negative amplification controls are

included in each batch.

Thermal Cycling: The reaction plate is placed in a thermal cycler programmed with the

specific cycling conditions recommended in the PowerPlex® kit's technical manual. A typical

protocol involves an initial denaturation step, followed by a series of denaturation, annealing,

and extension cycles, and a final extension step.

Capillary Electrophoresis
The amplified and fluorescently labeled STR fragments are separated and detected using a

capillary electrophoresis instrument.

Sample Preparation: An aliquot of the amplified product is mixed with a solution containing

formamide and an internal lane standard (e.g., WEN ILS 500). Formamide is a denaturing

agent that ensures the DNA fragments are single-stranded for optimal separation.

Denaturation: The sample plate is heated to denature the DNA fragments and then rapidly

cooled on ice.

Instrument Setup: The capillary electrophoresis instrument is prepared with the appropriate

polymer and running buffer. A spectral calibration specific to the dye set used in the

PowerPlex® kit must be performed prior to sample analysis.
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Electrophoresis: The prepared sample plate is loaded onto the instrument, and the DNA

fragments are injected into the capillaries. An electric current is applied, causing the

negatively charged DNA fragments to migrate through the polymer-filled capillaries towards

the anode. Smaller fragments move faster than larger fragments, resulting in separation by

size.

Detection: A laser excites the fluorescent dyes attached to the DNA fragments as they pass a

detection window. The emitted fluorescence is captured by a detector, generating raw data.

Data Analysis and Interpretation
The raw data from the capillary electrophoresis run is analyzed using specialized software,

such as GeneMapper® ID-X.

Data Processing: The software applies the spectral calibration to correct for dye overlap and

uses the internal lane standard to accurately size the DNA fragments in each sample.

Allele Calling: The software compares the sized fragments in the sample to the allelic ladder

for each locus to assign an allele designation.

Profile Review: The analyst reviews the resulting electropherogram for each sample,

checking for artifacts such as stutter, pull-up, and spikes. The overall quality of the profile is

assessed, including peak heights and heterozygous balance.

Genotype Determination: Based on the reviewed data, a final genotype is determined for

each sample.

Mandatory Visualizations
Experimental Workflow
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Caption: A generalized workflow for STR analysis using Promega PowerPlex® systems.

Data Analysis Logic

Raw Electrophoresis Data

Size Calling
(Internal Lane Standard)

Spectral Correction
(Matrix File)

Allele Calling
(Allelic Ladder Comparison)

Profile Review

Artifact Analysis
(Stutter, Pull-up, etc.)

Genotype Assignment

Click to download full resolution via product page

Caption: Logical flow of data processing and analysis in STR profiling.

STR Profile Interpretation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15193565?utm_src=pdf-body-img
https://www.benchchem.com/product/b15193565?utm_src=pdf-body
https://www.benchchem.com/product/b15193565?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


node_rect Analyzed STR Profile

Number of Alleles
at Each Locus?

Mixture Profile

> 2

Homozygous (One Peak)

1 or 2

Single Source Profile

Heterozygous (Two Peaks)

Click to download full resolution via product page

Caption: A simplified decision-making process for interpreting STR profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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